molecular formula C11H14N2O3 B1394461 2-(Cyclohexyloxy)-3-nitropyridine CAS No. 147143-55-3

2-(Cyclohexyloxy)-3-nitropyridine

Cat. No.: B1394461
CAS No.: 147143-55-3
M. Wt: 222.24 g/mol
InChI Key: UNXRQAMTHBWCSV-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a nitro group at the third position and a cyclohexyloxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-3-nitropyridine typically involves the nitration of 2-(Cyclohexyloxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, with solvents like dimethylformamide (DMF) and elevated temperatures.

Major Products Formed

    Reduction: 2-(Cyclohexyloxy)-3-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexyloxy)-3-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Chemical Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexyloxy)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.

    3-Nitropyridine: Lacks the cyclohexyloxy group, affecting its solubility and biological activity.

Uniqueness

2-(Cyclohexyloxy)-3-nitropyridine is unique due to the presence of both the cyclohexyloxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-cyclohexyloxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRQAMTHBWCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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